molecular formula C9H6BrNOS B13674136 1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone

1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone

Cat. No.: B13674136
M. Wt: 256.12 g/mol
InChI Key: IGTXCVJOPXCBEM-UHFFFAOYSA-N
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Description

1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone is a chemical compound with the molecular formula C9H6BrNOS and a molecular weight of 256.11904 It is characterized by the presence of a bromine atom attached to a thieno[2,3-c]pyridine ring system, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone typically involves the bromination of thieno[2,3-c]pyridine derivatives followed by acetylation. One common synthetic route includes the bromination of thieno[2,3-c]pyridine at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting brominated intermediate is then subjected to acetylation using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Comparison with Similar Compounds

1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

1-(4-bromothieno[2,3-c]pyridin-2-yl)ethanone

InChI

InChI=1S/C9H6BrNOS/c1-5(12)8-2-6-7(10)3-11-4-9(6)13-8/h2-4H,1H3

InChI Key

IGTXCVJOPXCBEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=NC=C2S1)Br

Origin of Product

United States

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